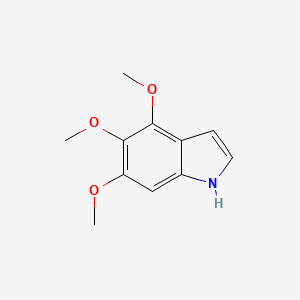

4,5,6-Trimethoxy-1H-indole

描述

Structure

3D Structure

属性

IUPAC Name |

4,5,6-trimethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-13-9-6-8-7(4-5-12-8)10(14-2)11(9)15-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWFSPKNRALFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CNC2=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534681 | |

| Record name | 4,5,6-Trimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30448-04-5 | |

| Record name | 4,5,6-Trimethoxy-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,5,6 Trimethoxy 1h Indole and Its Derivatives

Strategies for Constructing the 4,5,6-Trimethoxy-1H-indole Core

The construction of the this compound scaffold can be achieved through several synthetic strategies, ranging from classical named reactions to contemporary green chemistry methods. chim.itopenmedicinalchemistryjournal.com

Traditional Indole (B1671886) Synthesis Methods (Fischer, Bischler, Hemetsberger)

Classical methods like the Fischer, Bischler, and Hemetsberger syntheses are foundational in indole chemistry and have been adapted for the preparation of methoxy-substituted indoles. chim.itrsc.org

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a widely used reaction that forms an indole from a (substituted) phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.orgmdpi.com This method is versatile, with catalysts ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgut.ac.ir The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to yield the indole. wikipedia.org

The Bischler-Möhlau indole synthesis offers a route to 2-aryl-indoles from α-bromo-acetophenone and an excess of aniline (B41778). wikipedia.org While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have improved its efficiency. wikipedia.orgorganic-chemistry.org A modified Bischler protocol has been successfully used to synthesize indole derivatives from substituted anilines like 3,4,5-trimethoxyaniline (B125895) and α-hydroxy ketones such as benzoin (B196080). nih.gov

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, often with good yields. wikipedia.org This method has been specifically utilized in the synthesis of methoxy-substituted indoles. For example, methyl 5,6,7-trimethoxyindole-2-carboxylate was synthesized from 3,4,5-trimethoxybenzaldehyde (B134019) via an intermediate vinyl azide. chim.itunca.edu The reaction mechanism is thought to involve a nitrene intermediate. wikipedia.org

Reductive amination provides a valuable pathway to indole derivatives, and vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) serves as a common starting material. smolecule.comworktribe.com This multi-step process can involve the initial conversion of vanillin to other intermediates before the indole ring is formed. frontiersin.org For instance, vanillin can be transformed into a dibromoazidocinnamate intermediate, which then cyclizes to yield an indole derivative. frontiersin.org The core of reductive amination involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to an amine. bu.edu This method has been employed to synthesize various vanillin derivatives with potential biological activities. worktribe.commdpi.com

3,4,5-Trimethoxyaniline is a key precursor for synthesizing this compound and its derivatives. nih.govresearchgate.net Various synthetic strategies employ this starting material. One approach involves a modified Bischler indole synthesis where 3,4,5-trimethoxyaniline is reacted with an α-hydroxy ketone. nih.gov Another method describes the reaction of 3,4,5-trimethoxyaniline with ethylene (B1197577) chlorobromide, which, instead of the expected dihydroindole, resulted in N,N′-bis(3,4,5-trimethoxyphenyl)piperazine. researchgate.net The synthesis of 3,4,5-trimethoxyaniline itself can be achieved from 3,4,5-trimethoxybenzoic acid through a series of reactions including chlorination, amidation, and a Hofmann rearrangement. researchgate.net

A documented synthesis of 4,5,6-trimethoxy-2-(1-phenyl-1H-tetrazol-5-yl)-1H-indole starts from 3,4,5-trimethoxyaniline, highlighting its utility in creating complex indole derivatives. researchgate.net

Table 1: Selected Synthesis of an Indole Derivative from 3,4,5-Trimethoxyaniline

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| 3,4,5-Trimethoxyaniline | Benzoin | 4,5,6-Trimethoxy-2,3-diphenyl-1H-indole | Not specified | nih.gov |

| 3,4,5-Trimethoxyaniline | Phenylhydrazine | 4,5,6-trimethoxy-2-(1-phenyl-1H-tetrazol-5-yl)-1H-indole | 91% | researchgate.net |

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. openmedicinalchemistryjournal.com These "green" approaches, including microwave-assisted synthesis and the use of ionic liquids, are increasingly being applied to indole synthesis. openmedicinalchemistryjournal.com

Table 2: Examples of Microwave-Assisted Indole Synthesis

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Bischler Synthesis | Anilines, Phenacyl bromides | Solid-state, 540 W, 45-60s | 52-75% | organic-chemistry.org |

| Cadogan Synthesis | Olefin from 4,5-dimethoxy-2-nitrobenzaldehyde | PPh₃, THF, MoO₂Cl₂(DMF)₂, MW | Not specified | chim.it |

| Imidazole Synthesis | 1-(4-chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole | Domestic microwave oven | Not specified | researchgate.net |

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. openmedicinalchemistryjournal.comtandfonline.com They have been employed as both solvents and catalysts in indole synthesis. openmedicinalchemistryjournal.comcdnsciencepub.com For instance, a sulfonic-acid-functionalized ionic liquid has been used as a recyclable Brønsted acid catalyst for the efficient synthesis of indole derivatives under solvent-free conditions at room temperature. cdnsciencepub.com This catalyst proved effective for multiple consecutive runs without a significant loss of activity. cdnsciencepub.com

Solvent-free, or neat, reaction conditions represent another green chemistry approach that minimizes waste and can lead to improved reaction rates and yields. nih.govrsc.org The synthesis of indole derivatives has been successfully carried out under solvent-free conditions, sometimes with the aid of a solid catalyst that can be easily recovered and reused. openmedicinalchemistryjournal.com For example, the addition of indole to aldehydes to form bis(indolyl)methane derivatives has been achieved under neat conditions at 100 °C. nih.gov

Table 3: Green Synthesis Approaches to Indole Derivatives

| Method | Catalyst/Medium | Conditions | Key Feature | Reference |

| Ionic Liquid Catalysis | Sulfonic-acid-functionalized ionic liquid | Room temperature, solvent-free | Reusable catalyst, high yields | cdnsciencepub.com |

| Ionic Liquid Catalysis | [TMGHPS][TFA] | Aqueous medium | Recyclable catalyst/medium | tandfonline.com |

| Solvent-Free Reaction | CaO | 100 °C, neat | Avoids organic solvents | nih.gov |

| Solvent-Free Reaction | Cellulose Sulfuric Acid | Solid catalyst, solvent-free | Reusable solid acid catalyst | openmedicinalchemistryjournal.com |

Nanocatalyst and Green Catalyst Applications

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly being applied to the synthesis of indole derivatives. rsc.orgtandfonline.com This involves the use of greener solvents, nanocatalysts, and microwave irradiation to improve reaction efficiency and reduce environmental impact. tandfonline.comresearchgate.netresearchgate.net

Recent advancements in the green synthesis of indoles highlight the use of various sustainable techniques. tandfonline.com For instance, microwave-assisted synthesis has emerged as a promising green method for preparing heterocyclic compounds, including quinoline (B57606) and indole derivatives. researchgate.netresearchgate.net These methods often employ green catalysts and solvents like ethanol (B145695) and water, contributing to more environmentally friendly synthetic routes. researchgate.net The use of nanocatalysts in conjunction with green solvents is also a notable strategy in the one-pot synthesis of related heterocyclic structures like quinolines. researchgate.netmolaid.com

While specific examples detailing the use of nanocatalysts for the direct synthesis of this compound are not prevalent in the reviewed literature, the broader trends in green indole synthesis suggest a strong potential for the application of these technologies. For example, the synthesis of various indole derivatives has been achieved using microwave irradiation and catalysts such as Rochelle salt (KNaC₄H₄O₆·4H₂O) or cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN). tandfonline.com These approaches often result in high yields and short reaction times. tandfonline.com

Palladium-Catalyzed Reactions in Methoxyindole Synthesis

Palladium-catalyzed reactions are powerful tools for the synthesis of substituted indoles, including those with methoxy (B1213986) groups. smolecule.comorgsyn.org These methods offer high efficiency and functional group tolerance. orgsyn.orglmaleidykla.lt Palladium complexes are frequently the catalyst of choice for reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes to form a variety of functionalized indoles. orgsyn.org Generally, palladium-based catalyst systems can provide superior product yields at lower temperatures and pressures compared to other transition metals. orgsyn.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a widely utilized palladium-catalyzed method for forming carbon-carbon bonds, enabling the synthesis of complex indole structures. lmaleidykla.ltnih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate. libretexts.org Its advantages include a broad tolerance for various functional groups and the use of low-toxicity and stable arylboronic acids, often resulting in high product yields. lmaleidykla.lt

The synthesis of highly substituted indoles can be achieved through palladium-catalyzed Suzuki-Miyaura coupling of iodoindoles with a variety of boronic acids. nih.gov For example, methoxy-containing boronic acids have been used to increase the polarity of the resulting substituted indole. nih.gov This methodology has been successfully applied to create libraries of diverse indole compounds. nih.gov

Microwave-promoted Suzuki-Miyaura coupling has also proven to be an effective technique, significantly reducing reaction times for the arylation of halogenated heterocycles. lmaleidykla.lt

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Indole Synthesis

| Starting Material | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 3-Iodoindoles | Various boronic acids | Palladium catalyst | 1,2,3-Trisubstituted indoles | nih.gov |

| 4-Iodoindoles | Various boronic acids | Palladium catalyst | Highly substituted indoles | nih.gov |

| 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Arylboronic acids | Pd(PPh₃)₄, Cs₂CO₃ (microwave) | 5-Arylated spiro[indole-2,2'-piperidine] derivatives | lmaleidykla.lt |

| 6-Chloroindole | Phenyl boronic acid | Palladium precatalyst P1 or P2, K₃PO₄ | 6-Phenylindole | nih.gov |

C-H Activation Strategies

Direct C-H activation has become a powerful strategy for the functionalization of indoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.itbeilstein-journals.org Palladium catalysis plays a crucial role in many of these transformations, enabling the regioselective introduction of various functional groups onto the indole scaffold. chim.itacs.org

The inherent reactivity of the indole ring typically favors functionalization at the C3 position. chim.it However, by employing directing groups, it is possible to achieve C-H activation at less reactive positions, such as C2, C4, C5, C6, and C7. chim.itnih.gov For instance, an N-protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can direct the palladium-catalyzed C2-arylation of indoles. chim.it

While specific applications of C-H activation for the synthesis of this compound are not explicitly detailed in the provided search results, the general methodologies for functionalizing methoxy-indoles and other substituted indoles are well-established. For example, ruthenium-catalyzed C-H activation has been used to synthesize N-(2-triazine)indoles, including a 5-methoxy-substituted derivative. mdpi.com This suggests that similar strategies could be applied to this compound.

Regioselective Functionalization and Derivatization of this compound

The regioselective functionalization of the indole core is crucial for the synthesis of complex, biologically active molecules. researchgate.netscholaris.canih.govmemphis.edu The presence of multiple methoxy groups on the benzene (B151609) ring of this compound influences the electronic properties and reactivity of the molecule, presenting unique challenges and opportunities for selective modification.

C2 and C3 Functionalization and Substitution Reactions

The C2 and C3 positions of the indole ring are the most common sites for electrophilic substitution and other functionalization reactions due to the electron-rich nature of the pyrrole (B145914) moiety. chim.it C-H functionalization typically occurs at the C3 position, or at the C2 position if C3 is already substituted. chim.it

The installation of a directing group on the indole nitrogen can steer functionalization towards the less nucleophilic C2 position. chim.it For instance, an N-(2-pyridyl)sulfonyl group has been used to direct the palladium-catalyzed C2-alkenylation of indoles. chim.it

Furthermore, directing groups at the C3 position can facilitate functionalization at the C2 or C4 positions. nih.gov For example, a C3-aldehyde or ketone can direct palladium-catalyzed C2-arylation. nih.gov In some cases, functionalization of indole-3-carboxylic acids with aryl iodides using a palladium catalyst system can lead to decarboxylation followed by C2-arylation. nih.gov

Table 2: Regioselective Functionalization of the Indole Nucleus

| Position(s) | Reaction Type | Catalyst/Reagent | Directing Group | Product Type | Reference |

|---|---|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂, AgOAc | N-SEM | 2-Arylated indoles | chim.it |

| C2 | Alkenylation | Pd catalyst | N-(2-pyridyl)sulfonyl | C2-Alkenylated indoles | chim.it |

| C2 | Arylation | Pd(II) catalyst | C3-aldehyde/ketone | C2-Arylated indoles | nih.gov |

| C4 | Arylation | Pd(0) catalyst | N-benzyl, pivaloyl | C4-Arylated indoles | acs.org |

| C4 | Alkenylation | Pd(OAc)₂, AgOAc | N-TfNH- | C4-Alkenylated tryptophan derivatives | nih.gov |

Reactions Involving Methoxy Groups (e.g., Oxidation, Nucleophilic Substitution)

The methoxy groups at the C4, C5, and C6 positions of the indole ring are not mere spectators; they actively participate in and influence the molecule's reactivity. Their electron-donating nature enhances the nucleophilicity of the indole core, particularly towards electrophilic substitution. However, the methoxy groups themselves can undergo specific transformations.

Oxidation: The methoxy groups on the indole ring can be susceptible to oxidation. Under controlled conditions, these groups can be oxidized to form aldehydes or ketones. smolecule.com Cytochrome P450-mediated oxidation of methoxy groups is a known metabolic pathway, which can be a challenge for the metabolic stability of drug candidates. This has led researchers to explore prodrug strategies to protect these vulnerable sites.

Nucleophilic Substitution: While the indole ring itself is electron-rich, the N-alkoxy functionality can facilitate nucleophilic substitution at the C2 position. For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for regioselective nucleophilic substitution reactions. nii.ac.jp It reacts at the C2-position with a variety of nitrogen, carbon, and sulfur-based nucleophiles, displacing the C2-hydrogen and leading to a wide array of 2,3,6-trisubstituted indole derivatives. nii.ac.jp This reactivity is facilitated by the 1-methoxy group, which acts as a leaving group in some proposed mechanisms, highlighting its role in activating the indole for such transformations. nii.ac.jp

Formation of Fused-Ring Systems

The inherent reactivity of the this compound nucleus makes it an excellent starting point for constructing more complex, multi-cyclic structures. Fused-ring systems are of great interest due to their rigid conformations, which are often beneficial for potent and selective interaction with biological targets. acs.org

The synthesis of fused-ring systems often involves cycloaddition reactions where the indole acts as the diene or dienophile. The dearomatization of indoles through cycloaddition is a reliable method for converting simple planar molecules into complex, stereochemically rich ring systems. nih.gov For example, inverse electron-demand [4+2] cycloaddition reactions between electron-rich indoles and 1,2-diaza-1,3-dienes can produce tetracyclic fused indoline (B122111) heterocycles. nih.gov

Another strategy involves intramolecular cyclization. For instance, a Pictet-Spengler reaction using a substrate designed with a trimethoxybenzene nucleus can lead to the formation of tetracyclic systems. beilstein-journals.org Similarly, 4,5,6,7-tetrahydroindol-4-ones, which are structurally related to the trimethoxyindole core, are versatile precursors for building fused polyheterocyclic structures through reactions like intramolecular Friedel-Crafts acylation or palladium-catalyzed intramolecular C-H arylation. nih.gov

| Reaction Type | Reactants | Product Type | Reference |

| [4+2] Cycloaddition | Indoles, 1,2-diaza-1,3-dienes | Tetracyclic fused indolines | nih.gov |

| Pictet-Spengler | Indole derivative with tethered aldehyde | Tetracyclic systems | beilstein-journals.org |

| Intramolecular Friedel-Crafts | N-acylated indole derivative | Tricyclic ketone | nih.gov |

Synthesis of Advanced this compound Analogues and Hybrids

The modular nature of the this compound scaffold allows for its incorporation into larger, more complex molecular architectures, including polyheterocyclic systems and hybrid molecules, to enhance or introduce specific biological activities.

Incorporation into Polyheterocyclic Structures

Polyheterocyclic frameworks are prevalent in natural products and medicinally important compounds. beilstein-journals.org The this compound unit can be strategically integrated into such systems. A key strategy involves using a related precursor, 4,5,6,7-tetrahydroindol-4-one, which can be elaborated into complex polyheterocycles. nih.gov For example, treatment of a tetrahydroindolone derivative with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to aromatization and further functionalization, serving as a step in the total synthesis of analogs of the potent anticancer agent mitomycin C. nih.gov Another approach involves the reaction of N-alkynylpyrroles with gold catalysts, which can lead to the formation of complex fused systems. nih.gov These methods highlight the versatility of the indole core in constructing diverse and complex chemical matter.

Development of Indole-Based Hybrids (e.g., Indole-Furanone, Indole-Pyridine, Indole-Curcumin)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. chesci.com The this compound scaffold has been successfully combined with other heterocyclic systems to create novel hybrids with promising bioactivities.

Indole-Furanone Hybrids: Furanone-containing molecules are known for their diverse biological activities. The synthesis of hybrids linking an indole moiety to a furanone ring has been explored. For example, 3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones, which contain a furanone core, have been synthesized via Knoevenagel condensation. mdpi.com While this example doesn't start with the trimethoxyindole, similar strategies could be applied.

Indole-Pyridine Hybrids: Pyridine-containing compounds are ubiquitous in medicinal chemistry. The synthesis of indole-pyridine hybrids has been achieved through multi-component reactions. A four-component, six-step tandem process has been developed for creating indole–cycloalkyl[b]pyridine hybrids. beilstein-journals.org Another method uses an acidic nanomagnetic catalyst for the synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles, a class of indole-pyridine hybrids. beilstein-journals.org

Indole-Curcumin Hybrids: Curcumin (B1669340), a natural product, is known for its wide range of biological effects. A series of novel indole-curcumin hybrids were synthesized via a Ugi multi-component reaction, yielding products in excellent yields (72-93%). chesci.com These hybrids combine the structural features of indole and curcumin, and studies have shown that methoxy-substituted indole curcumin derivatives exhibit promising anticancer and antioxidant activities. researchgate.net

Strategic Modification for Enhanced Bioactivity (e.g., Tubulin-Targeting Agents)

A major focus of research on this compound derivatives has been the development of potent anticancer agents that target tubulin. researchgate.nettandfonline.com Tubulin is a critical protein involved in microtubule formation, which is essential for cell division. researchgate.net Inhibiting tubulin polymerization is a clinically validated strategy for cancer therapy.

The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore that binds to the colchicine (B1669291) site of tubulin. By analogy, the trimethoxyindole scaffold has been exploited to design new tubulin inhibitors. For example, BPR0L075, which is 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole, is a potent tubulin polymerization inhibitor that binds to the colchicine-binding site and exhibits cytotoxic activity in the nanomolar range. researchgate.netresearchgate.net

Researchers have synthesized numerous analogues by modifying the indole core and the groups attached to it. Indole–benzimidazole conjugates linked to a trimethoxyphenyl group have been developed as potent tubulin polymerization inhibitors that induce G2/M cell cycle arrest and apoptosis. bohrium.com Similarly, a series of 5,6,7-trimethoxy quinoline derivatives were designed and synthesized, with some compounds showing potent antiproliferative activity and proving to be tubulin inhibitors. nih.gov The strategic introduction of the indole ring into a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core also maintained significant antiproliferative activities. nih.gov

| Compound Class | Target | Key Structural Features | Reported Activity | Reference |

| Indole-Benzimidazole Hybrids | Tubulin | Trimethoxy aroyl indole linked to benzimidazole | G2/M cell cycle arrest, apoptosis induction | bohrium.com |

| Dihydro-1H-indene Derivatives | Tubulin | 4,5,6-trimethoxy-2,3-dihydro-1H-indene with indole ring | Potent antiproliferative activity (IC50 0.028−0.087 µM for lead) | nih.gov |

| Trimethoxy Quinoline Derivatives | Tubulin | 5,6,7-trimethoxy quinoline core | Potent cytotoxicity, G2/M phase arrest | nih.gov |

| BPR0L075 | Tubulin | 6-methoxy-indole with 3',4',5'-trimethoxy-benzoyl group | Nanomolar IC50 values, vascular disruption | researchgate.netresearchgate.net |

Synthetic Challenges and Future Directions in this compound Synthesis

Despite the significant progress in the synthesis of this compound and its derivatives, several challenges remain. Classical indole syntheses like the Fischer, Bischler, or Hemetsberger methods are commonly used for methoxy-activated indoles, but they can suffer from harsh conditions and limited functional group tolerance. chim.it A major challenge in the synthesis of complex derivatives is achieving regioselectivity, especially when functionalizing the indole core.

Furthermore, the metabolic instability of methoxy groups, which are prone to cytochrome P450-mediated oxidation, presents a hurdle for drug development. Low yields in key coupling steps, such as amide bond formation, can also hamper the scalability of synthetic routes.

Future directions in this field will likely focus on addressing these challenges. The development of greener, more efficient synthetic methods, such as those utilizing metal-catalyzed C-H activation or reactions in aqueous media, is a key area of research. semanticscholar.orgresearchgate.net These modern techniques offer pathways to indole derivatives with improved atom economy and milder reaction conditions. Further exploration of the this compound scaffold to create novel hybrid molecules and polyheterocyclic systems will continue to be a fruitful area of investigation. Designing analogues with improved metabolic stability, for example by replacing methoxy groups with other bioisosteres, could lead to more viable drug candidates. The continued application of these advanced synthetic strategies will undoubtedly unlock new therapeutic possibilities for this versatile chemical scaffold.

Achieving High Regioselectivity and Stereoselectivity

Regioselectivity in the synthesis of this compound is fundamentally controlled by the choice of starting materials. Classic methods such as the Bischler, Fischer, and Hemetsberger-Knittel syntheses can be directed to produce the desired 4,5,6-substitution pattern by using a precursor that already contains the methoxy groups in the correct positions on the benzene ring. chim.it

A prominent example is the use of 3,4,5-trimethoxyaniline as a starting material. In a modified Bischler indole protocol, 3,4,5-trimethoxyaniline can be reacted with α-hydroxyketones like benzoin to regioselectively yield this compound derivatives. nih.gov The substitution pattern of the aniline directly translates to the substitution pattern on the benzene portion of the resulting indole, thus ensuring high regioselectivity. nih.gov

| Reaction | Starting Materials | Product | Key Feature |

| Modified Bischler Indole Synthesis | 3,4,5-trimethoxyaniline, Benzoin | 4,5,6-trimethoxy-2,3-diphenyl-1H-indole | The substitution pattern of the aniline precursor directly controls the final regiochemistry of the indole. nih.gov |

Stereoselectivity becomes crucial when synthesizing chiral derivatives of this compound. Asymmetric catalysis is the leading strategy to achieve high enantioselectivity. For instance, the catalytic asymmetric Friedel–Crafts reaction of indoles with various electrophiles is a powerful tool for creating chiral centers at the C3 position. nih.gov While specific examples involving this compound are not extensively documented in foundational studies, the general principles are applicable. Chiral Lewis acids, such as complexes of Copper(II) or Nickel(II) with chiral BOX or bis(imidazolidine)pyridine ligands, have been shown to catalyze the addition of electrophiles to the indole nucleus with high yields and excellent enantioselectivities (up to 97% ee). nih.gov These established catalytic systems represent a promising methodology for the stereoselective synthesis of chiral derivatives starting from this compound.

Scalable and Cost-Effective Synthesis Routes

One strategy to improve scalability is the development of one-pot, multi-component reactions that minimize purification steps and reduce waste. semanticscholar.org A scalable protocol for producing polysubstituted indoles involves the DABCO-catalyzed reaction of N-arylhydroxylamines with conjugated terminal alkynes, which proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement. nih.gov This method is notable for its operational simplicity and has been demonstrated on a gram scale, indicating its potential for larger-scale applications. nih.gov

| Metric | Original Synthesis | Improved Synthesis | Significance |

| Overall Yield | ~0.14% | 2.1% | 15-fold increase in efficiency. acs.org |

| Key Reagent | Prohibitively expensive tert-butyl ethyl malonate. acs.org | More economical starting materials (e.g., ethyl benzoyl acetate). acs.org | Reduced raw material cost, enhancing scalability. |

| Process | Multiple complex steps. acs.org | Optimized transformations, including catalytic hydrogenation and nucleophilic substitution. acs.org | Streamlined process suitable for larger scale. |

Development of Novel Catalytic Systems

Modern organic synthesis increasingly relies on the development of novel catalytic systems to enhance reaction efficiency, selectivity, and sustainability. The synthesis of indoles, including this compound, has benefited significantly from these advancements.

One innovative approach is the dehydrative C–H coupling of arylamines with diols, which offers a green alternative to classical methods by producing water as the only byproduct. An iridium-based catalytic system has been successfully used for the coupling of 3,4,5-trimethoxyaniline with 1,2-diols to furnish the corresponding substituted indole products. nih.gov

Palladium-catalyzed reactions are also a mainstay in modern indole synthesis. mdpi.com The Buchwald modification of the Fischer indole synthesis, for example, allows for the cross-coupling of aryl bromides with hydrazones, expanding the scope of the classical reaction. wikipedia.org Furthermore, palladium catalysts are employed in the cyclization of 2-alkynyl anilines, which can be generated in situ via Sonogashira coupling, providing a versatile route to various indole derivatives. mdpi.com

The use of ionic liquids (ILs) as both catalysts and reaction media represents another significant advancement. tandfonline.com Novel SO3H-functionalized ionic liquids have been designed as highly effective and recyclable Brønsted acid catalysts for the Fischer indole synthesis. rsc.org These systems can operate efficiently in water, a green solvent, and the catalyst can be recovered and reused, aligning with the principles of sustainable chemistry. tandfonline.comrsc.org

| Catalytic System | Reaction Type | Substrates | Yield | Key Advantage |

| Iridium Complex / HBF₄·OEt₂ | Dehydrative C-H Coupling | 3,4,5-trimethoxyaniline, 1,2-diols | Good to Excellent nih.gov | Sustainable method with water as the only byproduct. nih.gov |

| Palladium-based Catalysts | Cross-Coupling / Cyclization | Aryl halides, Hydrazones, Alkynes | High | Broad substrate scope and high efficiency. wikipedia.orgmdpi.com |

| SO₃H-functionalized Ionic Liquids | Fischer Indole Synthesis | Phenylhydrazines, Ketones/Aldehydes | 68-96% rsc.org | Recyclable catalyst, can be performed in water. tandfonline.comrsc.org |

| L-proline | Regioselective Synthesis | Substituted indoles, Aldehydes, Active methylene (B1212753) compounds | High | Metal-free, environmentally friendly catalyst. rsc.org |

These novel catalytic systems offer powerful tools for the synthesis of this compound and its derivatives, providing pathways that are more efficient, selective, and environmentally benign than traditional methods.

Computational and Theoretical Investigations of 4,5,6 Trimethoxy 1h Indole

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and properties of molecular systems. For derivatives of 4,5,6-Trimethoxy-1H-indole, these computational methods have been employed to understand their geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations

DFT methods are widely used to explore the molecular properties of indole (B1671886) derivatives. researchgate.net The B3LYP functional, a popular hybrid functional, combined with various basis sets such as 6-311+G(d,p) and 6-311G(d,p), has been the method of choice for these investigations. researchgate.netsamipubco.com Such studies provide a framework for understanding the structure-property relationships within this class of molecules.

The initial step in computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For derivatives of this compound, geometry optimization is performed to obtain key structural parameters like bond lengths and angles. researchgate.net These calculations have been compared with experimental data from techniques like single-crystal X-ray diffraction (SC-XRD), showing good agreement and validating the computational approach. researchgate.net The optimized geometry serves as the foundation for all subsequent calculations of molecular properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. fluorochem.co.uk The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. fluorochem.co.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity; a smaller gap suggests higher reactivity. ambeed.com

In a study of novel indole derivatives, including an amine derived from 4,5,6-trimethoxy-2,3-diphenyl-1H-indole, the HOMO and LUMO energies were calculated to assess their electronic properties. samipubco.com The distribution of these orbitals reveals the sites prone to electrophilic and nucleophilic attack. For instance, in the studied derivatives, the HOMO was found to be localized over the electron-rich indole and phenyl rings, while the LUMO was distributed over the imine or amine substituents. samipubco.com

Table 1: FMO Analysis of a this compound Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.41 |

| ELUMO | -1.63 |

| Energy Gap (ΔE) | 3.78 |

Data is for 7-((4-chlorophenylamino)methyl)-4,5,6-trimethoxy-2,3-diphenyl-1H-indole, a derivative of the target compound. samipubco.com

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. chemscene.com The MEP surface is color-coded to represent different electrostatic potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). researchgate.net Green regions represent neutral potential. researchgate.net

For derivatives of 4,5,6-trimethoxy-indole, MEP analysis has been used to identify these reactive zones. researchgate.netsamipubco.com In N-substituted phenyl (4,5,6-trimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, the negative potential was observed to be concentrated around the methoxy (B1213986) oxygen atoms and the nitrogen atom of the imine group, indicating these as likely sites for electrophilic interaction. samipubco.com Conversely, the hydrogen atoms of the indole NH and the aromatic rings showed positive potential. samipubco.com

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. unca.edumdpi.com This analysis is particularly useful for quantifying hyperconjugative interactions, which contribute to molecular stability. The stabilization energy (E(2)) associated with these interactions is calculated, with higher values indicating stronger delocalization and greater stability. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to calculate the excited-state properties of molecules, such as electronic absorption spectra (UV-Vis). By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands.

For derivatives of this compound, TD-DFT calculations have been performed to understand their UV-Vis spectral properties. researchgate.netsamipubco.com The theoretical spectra are often compared with experimental data, showing good correlation. researchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions, typically π → π* transitions within the aromatic system of the indole core and its substituents. samipubco.com This analysis is crucial for designing molecules with specific optical properties for applications in materials science and optoelectronics. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational tools that allow for the visualization and analysis of molecular structures and their dynamic behavior over time. These techniques are instrumental in understanding how this compound might behave in a biological environment.

Conformational Analysis and Intramolecular Dynamics

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, the key sources of conformational flexibility are the rotations of the three methoxy groups (-OCH₃) attached to the benzene (B151609) ring.

Ligand-Protein Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, this compound) to a protein target. researchgate.net This method is central to drug discovery, as it helps to identify potential biological targets and understand the molecular basis of ligand-protein interactions. nih.govnih.gov The process involves placing the ligand in the binding site of a protein and scoring the different poses based on their binding affinity.

While specific docking studies for this compound are not widely published, studies on structurally similar indole derivatives provide insights into its potential targets. Indole derivatives have been shown to interact with a variety of proteins, and it is plausible that this compound could bind to similar targets. For instance, indole derivatives have been docked into the active sites of protein kinases like EGFR and CDK-2, as well as tubulin. nih.gov A study on (1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates identified them as tubulin polymerization inhibitors, with docking studies showing interactions at the colchicine-binding site of β-tubulin. bohrium.com Another study on 2-amino-3,4,5-trimethoxyaroylindole derivatives also showed binding to the colchicine (B1669291) site of tubulin. researchgate.net

Potential Protein Targets for this compound Based on Indole Derivative Studies

| Protein Target | Function | Relevance |

| Tubulin | A key component of the cytoskeleton, involved in cell division. bohrium.com | A well-established target for anticancer drugs. nih.govbohrium.com |

| Epidermal Growth Factor Receptor (EGFR) | A tyrosine kinase involved in cell growth and proliferation. nih.gov | A target for cancer therapy. nih.gov |

| Cyclin-Dependent Kinase 5 (CDK-5) | A protein kinase with roles in neuronal function and cell cycle regulation. nih.gov | Implicated in neurodegenerative diseases and cancer. nih.gov |

| Isoprenylcysteine Carboxyl Methyltransferase (Icmt) | An enzyme involved in post-translational modification of proteins. ijpsi.org | A potential target in oncology. ijpsi.org |

| 15-Lipoxygenase (ALOX15) | An enzyme involved in the metabolism of fatty acids and inflammation. mdpi.com | A target for inflammatory diseases. mdpi.com |

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows researchers to assess the stability of a predicted binding pose and observe any conformational changes in both the ligand and the protein upon binding. nih.govdovepress.com

For a complex of this compound and a protein target, an MD simulation would start with the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the stability of the complex is evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone. The simulation can reveal whether the initial interactions are maintained, if new interactions form, and how water molecules might mediate the binding. mdpi.com Furthermore, MD simulations can elucidate allosteric effects, where binding at one site induces conformational changes at a distant site on the protein, which can be crucial for its function. mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR are fundamental concepts in medicinal chemistry that aim to correlate the chemical structure of a series of compounds with their biological activity. sci-hub.seresearchgate.net

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a lead compound and observing the effect on its biological activity. For indole derivatives, SAR studies have revealed the importance of substituents at various positions on the indole ring. sci-hub.se For this compound, the three methoxy groups are key features. SAR studies on related compounds have shown that the position and number of methoxy groups can significantly influence activity. sci-hub.se For example, in some series of anticancer indole derivatives, a methoxy group at the 5th position was found to be favorable for activity. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical methods to create a mathematical model that relates the chemical properties of a molecule to its biological activity. ijpsi.org In a QSAR study of this compound and its analogs, various molecular descriptors would be calculated.

Examples of Molecular Descriptors for QSAR Studies

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, atomic charges | Describes the electronic aspects of molecule-target interactions. |

| Steric | Molecular volume, surface area, specific substituent descriptors | Relates to the size and shape of the molecule and its fit in a binding site. |

| Hydrophobic | LogP (partition coefficient) | Describes the molecule's affinity for hydrophobic or hydrophilic environments. |

| Topological | Connectivity indices | Encodes information about the branching and connectivity of the molecule. |

These descriptors would then be used to build a regression model (e.g., multiple linear regression or artificial neural network) that can predict the activity of new, unsynthesized compounds. ijpsi.org Such models are valuable tools for prioritizing which compounds to synthesize and test, thereby accelerating the drug discovery process. ijpsi.org

Computational Prediction of Biological Activity

Beyond QSAR, other computational methods can predict the biological activity of a compound from its structure alone. Software programs like PASS (Prediction of Activity Spectra for Substances) use a large database of known active compounds to predict a wide range of potential pharmacological effects and mechanisms of action for a new structure. way2drug.com For this compound, a PASS prediction could suggest potential activities to be explored experimentally, such as anti-inflammatory, antioxidant, or enzyme inhibitory effects. way2drug.comsmolecule.com

More recently, machine learning and artificial intelligence models are being developed to predict specific toxicities. For instance, models have been created to predict the potential for a compound to cause hematotoxicity by analyzing its structural features and physicochemical properties. researchgate.net Such predictive models are crucial for early-stage drug development to flag potentially toxic compounds before significant resources are invested. researchgate.net

Understanding the Influence of Substituents on Pharmacological Profiles

The pharmacological profile of the indole nucleus is highly sensitive to the nature and position of its substituents. Methoxy groups, in particular, are known to enhance the electron-rich nature of the indole ring, thereby modulating its reactivity and biological interactions. chim.it Computational and structure-activity relationship (SAR) studies on various indole derivatives have provided insights into how substituents influence their therapeutic potential.

The placement of methoxy groups is a critical determinant of activity. For instance, in a series of antitubercular indolecarboxamide derivatives, the position of a single methoxy group significantly impacted potency. A methoxy group at the C-6 position resulted in a twofold increase in activity compared to a chlorine atom at the C-5 position. acs.org Conversely, replacing the 6-methoxy group with a more polar 6-hydroxy substituent led to a 17-fold reduction in activity, suggesting that lipophilicity and electronic effects of the methoxy group are favorable for this specific biological target. acs.org

Further studies on indolyl-pyridinyl-propenones, which induce a form of cell death known as methuosis, have highlighted the importance of methoxy group positioning in determining the mechanism of action. nih.gov While much research has focused on 5-methoxy indoles, the exploration of other isomers, such as those with substitutions at the 4-, 6-, or 7-positions, reveals that the location can switch both the potency and the mode of cell death. nih.gov The presence of multiple methoxy groups, as in the 4,5,6-trimethoxy arrangement, is expected to significantly influence the compound's lipophilicity and its ability to interact with biological targets like enzymes and receptors. ontosight.ai The modification of the indole core with various substituents can profoundly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. ontosight.ai

In the context of anticancer agents targeting tubulin, SAR analyses have shown that methoxy substituents on the indole ring can increase cytotoxic activity. nih.gov For example, the inclusion of a trimethoxy ring was found to be a requirement for potent tubulin action in certain phenstatin (B1242451) analogues. nih.gov This underscores the role of the trimethoxy substitution pattern in optimizing interactions within the colchicine binding site of tubulin.

Design of Novel this compound Analogues with Improved Activity

The this compound scaffold serves as a valuable starting point for the design of novel therapeutic agents. Medicinal chemists utilize this core to develop analogues with enhanced potency, selectivity, and improved pharmacological properties. The design rationale often involves modifying the indole core or introducing various pharmacophores to target specific biological pathways.

One strategy involves using the trimethoxy-substituted ring as a key structural motif for inhibitors of tubulin polymerization, a validated target in cancer therapy. Researchers have designed and synthesized novel quinoline (B57606) derivatives possessing a 5,6,7-trimethoxy scaffold, drawing inspiration from the potent activity of indole-based tubulin inhibitors. nih.gov In one such study, a series of (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline analogues were designed and evaluated for their cytotoxic activity. nih.gov

The development of dihydro-1H-indene derivatives, which are structurally related to indoles, also provides insight into analogue design. In one study, a series of compounds featuring a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core were synthesized as tubulin polymerization inhibitors. nih.govtandfonline.com The design involved attaching various substituted benzyl (B1604629) groups to the C-2 position. Further modifications included replacing the benzyl ring with an indole ring, which in some cases maintained or improved antiproliferative activities. nih.govtandfonline.com For example, compound 12t (see table below), which incorporates a 5'-indole as the B ring, displayed notable inhibitory effects. nih.govtandfonline.com

The following table showcases examples of designed analogues based on a trimethoxy-substituted core and their reported activities.

| Compound ID | Core Structure | Modification | Biological Target/Activity | Reference |

| 7e | 5,6,7-trimethoxy-2-methyl-quinoline | N-(4-benzoyl phenyl) at C-4 | Potent cytotoxicity against A2780/RCIS and MCF-7/MX cancer cells | nih.gov |

| 7f | 5,6,7-trimethoxy-2-methyl-quinoline | N-(4-phenoxyphenyl) at C-4 | Potent cytotoxicity against A2780/RCIS and MCF-7/MX cancer cells | nih.gov |

| 12t | 4,5,6-trimethoxy-2,3-dihydro-1H-indene | 5'-indole moiety attached at C-2 | Antiproliferative activity, tubulin polymerization inhibitor | nih.govtandfonline.com |

| 6c | 4,5,6-trimethoxy-2,3-diphenyl-1H-indole | N-(3'''-chlorophenyl)methanimine at C-7 | Precursor for biologically active amines, studied for structural stability | researchgate.net |

| 7d | 4,5,6-trimethoxy-2,3-diphenyl-1H-indole | (4'''-chlorophenylamino)methyl at C-7 | Studied for non-covalent interactions and structural stability | researchgate.net |

This table is for illustrative purposes and includes quinoline and indene (B144670) analogues to demonstrate design principles based on a trimethoxy-substituted aromatic ring.

Analysis of Non-Covalent Interactions (NCIs) and Hydrogen Bonding Networks

Computational methods are essential for understanding the three-dimensional structure and stability of molecules like this compound and its derivatives. The analysis of non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, provides critical insights into crystal packing and molecular recognition at biological targets. conicet.gov.ar These weak interactions govern the supramolecular architecture and are pivotal for the stability of crystal structures. researchgate.netresearchgate.net

In the solid state, molecules often arrange into complex networks stabilized by a variety of intermolecular forces. For instance, in the crystal structure of some indole derivatives, strong C—H⋯O and N—H⋯N hydrogen bonds can form dimers, which are then connected into a three-dimensional network through other intermolecular bonds. researchgate.net The carbonyl group (C=O) and the N-H group of the indole ring are common participants in hydrogen bonding. ontosight.ai Computational tools like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize, characterize, and quantify these crucial interactions. conicet.gov.aracs.org

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The surface is colored according to properties like normalized contact distance (d_norm), which highlights regions involved in significant intermolecular interactions.

A Hirshfeld analysis was performed on derivatives of this compound, specifically N-(3'''-chlorophenyl) (4,5,6-trimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine (6c ) and 7-((4'''-chlorophenylamino)methyl)-4,5,6-trimethoxy-2,3-diphenyl-1H-indole (7d ). researchgate.net The analysis revealed the percentage contributions of the most prevalent interactions responsible for stabilizing the crystal structure.

The following table summarizes the key intermolecular contacts and their percentage contributions to the Hirshfeld surface for these two derivatives.

| Interaction Type | Contribution for 6c (%) | Contribution for 7d (%) |

| H···H | 42.1 | 46.1 |

| C···H/H···C | 25.1 | 24.2 |

| O···H/H···O | 10.4 | 11.1 |

| Cl···H/H···Cl | 10.1 | 7.2 |

| N···H/H···N | 2.5 | 1.9 |

| C···C | 4.8 | 4.0 |

Data sourced from a study on novel indole based imines and amines. researchgate.net

These results indicate that H···H contacts, representing van der Waals forces, are the most dominant interactions for both molecules, contributing over 40% to the crystal packing. researchgate.net The C···H/H···C interactions, indicative of C-H···π bonds, and O···H/H···O hydrogen bonds also play substantial roles in the supramolecular assembly. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to characterize chemical bonds and non-covalent interactions. acs.org This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which signify the presence of an interaction between two atoms. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature and strength of the interaction.

QTAIM analysis has been successfully applied to characterize intra- and intermolecular interactions in various chemical systems, including derivatives of this compound. researchgate.netacs.org For hydrogen bonds, specific topological criteria are generally met, such as low ρ(r) values and positive ∇²ρ(r) values. The sign of H(r) can distinguish between purely electrostatic interactions (H(r) > 0) and interactions with some covalent character (H(r) < 0).

In the computational investigation of the 4,5,6-trimethoxy-indole derivatives 6c and 7d , QTAIM analysis was used to confirm the presence and nature of hydrogen bonds and other non-covalent interactions that stabilize the molecular structures. researchgate.netresearchgate.net The analysis showed that these molecules are stabilized by a network of such interactions, corroborating the findings from Hirshfeld surface analysis and other computational methods. researchgate.netresearchgate.net The combination of QTAIM and NCI plot analysis is particularly useful for revealing and characterizing weak interactions in real space. conicet.gov.ar

Biological Activities and Pharmacological Potential of 4,5,6 Trimethoxy 1h Indole and Its Derivatives

In Vitro Studies on Biological Targets and Pathways

In vitro studies provide a foundational understanding of the molecular mechanisms through which a compound exerts its effects. For 4,5,6-trimethoxy-1H-indole and its derivatives, these studies have elucidated interactions with a variety of biological targets and pathways, revealing potential for therapeutic applications ranging from anticancer to anti-inflammatory and neuroprotective roles.

Indole (B1671886) derivatives are recognized for their antioxidant potential, largely attributed to the electron-rich nature of the indole ring, which allows it to act as an electron donor and scavenge free radicals. up.pt The indole hormone melatonin (B1676174) is a well-known natural antioxidant that protects against a broad spectrum of reactive oxygen species (ROS). up.pt This free-radical scavenging ability is a feature shared by other indole derivatives, where the substitution pattern can significantly modulate activity. up.ptunife.it

The presence of methoxy (B1213986) groups on the indole ring may contribute to antioxidant properties, which are beneficial in combating oxidative stress. smolecule.com Research on various indole derivatives has shown that a higher number of hydroxyl or methoxy groups on the aromatic system can correlate with increased antioxidant capacity. unife.itnih.gov For instance, studies on indole hydrazones demonstrated that the introduction of a 4-methoxy group enhanced antioxidant activity. unife.it The mechanism often involves donating a hydrogen atom from the indole nitrogen or the substituent groups, or through electron donation to neutralize reactive species like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. up.ptsemanticscholar.org While direct studies on this compound are limited, the established role of methoxy groups in related structures suggests its potential as an antioxidant. smolecule.comsemanticscholar.org

Derivatives of this compound have been investigated as inhibitors of clinically relevant enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA).

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. heraldopenaccess.us Several indole alkaloids and their synthetic derivatives have demonstrated potent AChE inhibitory activity. rsc.org For example, tacrine-flavonoid hybrids featuring a 5,6,7-trimethoxy substituted chromone (B188151) moiety have shown significantly higher AChE inhibition than the reference drug tacrine. heraldopenaccess.us One such hybrid displayed an IC₅₀ value of 12.8 nM, which was six times more potent than tacrine. heraldopenaccess.us Similarly, novel indole amine derivatives have exhibited AChE inhibition comparable to the standard drug galantamine, with IC₅₀ values in the low micromolar range. rsc.org While not all indole derivatives are potent inhibitors, these findings highlight the potential of the indole scaffold in designing new AChE inhibitors. nih.govrsc.org

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of zinc-containing enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. nih.govsemanticscholar.org Sulfonamide derivatives are a major class of CA inhibitors. semanticscholar.org Indole-based sulfonamides have been synthesized and evaluated for their inhibitory activity against several human (h) CA isoforms, particularly the tumor-associated hCA IX and hCA XII. nih.govacs.org Studies have shown that introducing N1-(4-sulfonamidophenyl) and 3-(3,4,5-trimethoxyphenyl) substituents to a core structure can yield potent hCA inhibitors. acs.org For instance, certain 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides showed excellent inhibitory activity against hCA IX and XII, while being less effective against the cytosolic isoforms hCA I and II. nih.gov This selectivity is advantageous for targeting tumor-associated CAs. nih.gov

| Compound Class/Derivative | Target Enzyme | Inhibition (IC₅₀/Kᵢ) | Reference Compound | Reference |

|---|---|---|---|---|

| 4,5,6-trimethoxy-2,3-diphenyl-7-phenylaminomethyl-1H-indole derivative (24) | Acetylcholinesterase | IC₅₀: 4.66 µM | Galantamine (IC₅₀: 4.15 µM) | rsc.org |

| 4,5,6-trimethoxy-2,3-diphenyl-7-phenylaminomethyl-1H-indole derivative (25) | Acetylcholinesterase | IC₅₀: 4.28 µM | Galantamine (IC₅₀: 4.15 µM) | rsc.org |

| Tacrine-flavonoid hybrid (5,6,7-trimethoxy substitution) | Acetylcholinesterase | IC₅₀: 12.8 nM | Tacrine (IC₅₀: 78.5 nM) | heraldopenaccess.us |

| 2-(hydrazinocarbonyl)-3-aryl-1H-indole-5-sulfonamides | Carbonic Anhydrase IX & XII | Excellent Inhibition | - | nih.gov |

| Pyrrole (B145914) derivative with 3-(3,4,5-trimethoxyphenyl) substituent (15) | Carbonic Anhydrase XII | Kᵢ: 6.8 nM | - | acs.org |

The indole structure is the core of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), making indole derivatives prime candidates for interacting with serotonin receptors. mdpi.combmbreports.org These receptors are implicated in a wide array of physiological functions and are targets for drugs treating depression, anxiety, and migraines. mdpi.combmbreports.org

The binding affinity of indole derivatives to serotonin receptors can be finely tuned by modifying their structure. nih.gov For example, research on dual 5-HT₁ₐR/SERT (serotonin transporter) ligands has utilized the indole scaffold as a key component. mdpi.com Furthermore, specific substitutions are crucial for selectivity among the 14 different 5-HT receptor subtypes. The 5-HT₆ receptor, for instance, has a distinctive residue (T196⁵.⁴⁶) that can form a hydrogen bond with the indole nitrogen of ligands. bmbreports.org Derivatives of 5-halo-tryptamine have been developed as selective ligands for the 5-HT₆ and 5-HT₇ receptors. caymanchem.com While direct binding data for this compound is not prominently available, the foundational role of the indole nucleus in serotonin receptor modulation suggests that its derivatives could be designed to target specific 5-HT receptor subtypes. smolecule.commdpi.com

Chronic inflammation is a key factor in many diseases, and targeting inflammatory pathways is a major goal of drug discovery. Indole derivatives have shown promise as anti-inflammatory agents by modulating key pathways such as Nuclear Factor-kappa B (NF-κB), Cyclooxygenase-2 (COX-2), and Lipoxygenase (LOX). nih.govmdpi.com

NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like COX-2 and iNOS. nih.govresearchgate.net Some indole compounds have been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators. mdpi.comnih.govnih.gov For example, certain indole derivatives can inhibit the phosphorylation and degradation of IκBα, a key step in NF-κB activation. nih.gov

COX-2 and LOX are enzymes that produce prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933), are indole derivatives that inhibit COX enzymes. up.pt Recent research has focused on developing novel indole derivatives that can dually inhibit both COX and LOX, which may offer a better safety profile, particularly regarding gastrointestinal side effects associated with traditional NSAIDs. mdpi.com The anti-inflammatory effects of some compounds have been linked to their ability to decrease the expression of COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net

| Compound/Derivative Class | Pathway/Target | Observed Effect | Reference |

|---|---|---|---|

| Indole-dithiocarbamate derivatives | TNF-α, IL-6 | Dose-dependent inhibition of production | nih.gov |

| Lappaconitine derivative A4 | NF-κB, COX-2, iNOS | Down-regulated expression/activation | nih.gov |

| Ellagic acid derivative (Compound 8) | NF-κB, COX-2, 5-LOX, TNF-α, IL-6 | Inhibited activity and expression | researchgate.net |

| Indole-2-amide derivatives | COX/5-LOX | Dual inhibition | mdpi.com |

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are essential for cell division, making them a key target for anticancer drugs. researchgate.netmdpi.com Microtubule-targeting agents (MTAs) function by either stabilizing or destabilizing microtubules, ultimately leading to cell cycle arrest in the G2/M phase and apoptosis. researchgate.nettandfonline.com The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore found in many potent tubulin inhibitors that bind to the colchicine (B1669291) binding site, including the natural product combretastatin (B1194345) A-4 (CA-4). csic.esnih.gov

The 4,5,6-trimethoxy-indole scaffold shares structural similarities with the active moieties of known tubulin inhibitors. Derivatives incorporating a trimethoxy-substituted aromatic ring have been synthesized and shown to be potent inhibitors of tubulin polymerization. csic.esnih.gov For example, 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075) is a synthetic compound that inhibits tubulin polymerization by binding to the colchicine site, leading to G2-M phase arrest in cancer cells. researchgate.net Similarly, arylthioindole (ATI) derivatives bearing a 3-(3,4,5-trimethoxyphenyl)thio group showed a significant increase in the inhibition of tubulin polymerization compared to analogues without this group. csic.es The introduction of a 4,5,6-trimethoxy-2,3-dihydro-1H-indene core into novel compounds also resulted in potent antiproliferative activities, with the most active compounds inhibiting tubulin polymerization in the low micromolar range. tandfonline.com

| Compound/Derivative | Activity | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Arylthioindole with 3-(3,4,5-trimethoxyphenyl)thio group (10) | Tubulin Polymerization Inhibition | 2.6 µM | csic.es |

| Combretastatin A-4 (CA-4) | Tubulin Polymerization Inhibition | 0.92 - 1.0 µM | mdpi.com |

| BPR0L075 | Tubulin Polymerization Inhibition | Potent inhibitor | researchgate.net |

| Indole-1,2,4-triazole scaffold (22a) | Tubulin Polymerization Inhibition | 4.1 µM | mdpi.com |

| Sulfur atom-spaced TMP derivative (1k) | Tubulin Polymerization Inhibition | 0.58 µM | nih.gov |

DNA is a primary target for many anticancer drugs. researchgate.net These drugs can interact with DNA in several ways, including groove binding, intercalation, and alkylation. researchgate.netnih.gov DNA alkylating agents are potent cytotoxins that form covalent bonds with DNA bases, leading to strand breaks, cross-linking, and ultimately cell death. nih.govtandfonline.com The cyclopropaindolone class of natural products, such as duocarmycin, are well-known DNA minor groove alkylating agents. tandfonline.com

Derivatives of 5,6,7-trimethoxyindole have been utilized as a key subunit in the synthesis of potent DNA alkylating agents. tandfonline.com For example, amino-seco-CI-TMI, which stands for 6-Amino-3-(chloromethyl)-1-[(5,6,7-trimethoxyindol-2-yl)carbonyl]indoline, is a synthetic agent designed based on the structure of natural products like CC-1065 and the duocarmycins. tandfonline.com These compounds are designed to bind selectively within the minor groove of DNA and subsequently alkylate an adenine (B156593) base (N3). tandfonline.comnih.gov The trimethoxyindole portion of these molecules plays a crucial role in the non-covalent binding and positioning of the molecule within the DNA minor groove, which is a prerequisite for the efficient alkylation reaction. nih.gov While intercalation involves the insertion of planar aromatic compounds between DNA base pairs, the primary mechanism described for these complex indole derivatives is sequence-selective minor groove alkylation. tandfonline.comwikipedia.org

Therapeutic Applications and Disease Models

Anticancer Activity and Mechanisms of Action

Derivatives of this compound have shown notable anticancer effects through various mechanisms. Research has highlighted their ability to inhibit cancer cell growth and induce programmed cell death.

Substituted indole derivatives are recognized for their potential in cancer therapy. For instance, the compound 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075), an analog of Combretastatin A-4, is a novel anti-microtubule agent with demonstrated anticancer activities. researchgate.netnih.gov This compound and its metabolites have shown the ability to induce apoptosis in cancer cells. researchgate.netnih.gov Studies on BPR0L075 revealed its capability to initiate Bcl-2 phosphorylation, leading to mitochondrial damage and subsequent apoptosis in KB cells. researchgate.net Furthermore, this compound can trigger mitotic catastrophe, a form of cell death resulting from abnormal mitosis, in human colorectal cancer cells. plos.org The induction of prolonged mitotic arrest is a key mechanism through which BPR0L075 leads to cell death. plos.org

The antiproliferative activity of these compounds is often linked to their ability to interfere with tubulin polymerization. researchgate.nettandfonline.com By binding to tubulin, they disrupt the dynamic equilibrium of microtubule formation and breakdown, which is crucial for cell division. researchgate.nettandfonline.com

The anticancer efficacy of this compound derivatives has been evaluated against a panel of human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer). nih.govmdpi.com

One study synthesized new heterocyclic compounds derived from 4,6-Dimethoxy-1H-indole and tested their anticancer activity. samipubco.com Several of these derivatives demonstrated strong activity against MCF-7 cells, with IC50 values ranging from 31.06 to 51.23 µg/mL, and were found to trigger apoptotic cell death. samipubco.com Another study reported on new thiazolidine-2,4-dione derivatives that were tested for their antiproliferative activity against various human tumor cell lines, including HepG2, HCT-116, and MCF-7. mdpi.com The most potent compounds exhibited IC50 values between 7.10 and 11.19 μM against these cell lines. mdpi.com

Furthermore, the compound 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075) effectively induced cell death in HCT116 human colorectal cancer cells. researchgate.netplos.org The cytotoxicity of BPR0L075 was found to be more pronounced in HCT116 cells with higher expression levels of securin, a protein involved in genome stability. researchgate.netplos.org

Here is a table summarizing the anticancer activity of selected indole derivatives against various cell lines:

| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Reference |

| 4,6-Dimethoxy-1H-indole derivatives (R3, R6, R9, R11) | MCF-7 | IC50: 31.06 - 51.23 µg/mL | samipubco.com |

| Thiazolidine-2,4-dione derivatives (46f) | HepG2, HCT-116, MCF-7 | IC50: 7.10 - 11.19 μM | mdpi.com |

| 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075) | HCT116 | Induces cell death | researchgate.netplos.org |

| Pyrimidine (B1678525) derivatives (91b, 91e) | HCT-116, MCF-7 | IC50: 1.14 - 9.77 μM | mdpi.com |

A significant challenge in cancer treatment is the development of multidrug resistance (MDR). nih.gov Some indole derivatives have shown the potential to overcome this resistance. For instance, a novel pyrrole derivative, 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, demonstrated potent activity against multidrug-resistant cancer cells. acs.org This compound was effective against the NCI/ADR-RES DOX-resistant cell line and restored sensitivity to doxorubicin (B1662922) in other resistant cell lines. acs.org

The compound BPR0L075 has also shown promise in this area, displaying potent cytotoxic effects in paclitaxel-resistant ovarian cancer cells. researchgate.net It appears to bypass efflux transporters, which are often responsible for drug resistance, and induces cell death through mitotic catastrophe. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal)

In addition to their anticancer properties, indole derivatives have demonstrated significant antimicrobial activity. samipubco.comsmolecule.com The core indole structure is a key component in many compounds with antibacterial and antifungal effects. samipubco.comnih.gov

Studies have shown that synthetic indole derivatives can be effective against various bacterial and fungal strains. For example, a series of newly synthesized 4,6-dimethoxy-1H-indole derivatives exhibited good antibacterial activity. samipubco.com In another study, some indole derivatives showed considerable antibacterial activity against Salmonella Typhi and very good activity against Staphylococcus aureus. nih.gov

The antimicrobial potential of these compounds is an active area of research, with studies exploring their efficacy against a range of pathogenic microorganisms. smolecule.com

Anti-inflammatory Effects

Several indole derivatives have been investigated for their anti-inflammatory properties. smolecule.comnih.gov Indole-3-carbinol, a related compound, has been reported to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. nih.gov While specific data on this compound is limited in this context, the general class of indole derivatives shows promise. smolecule.comnih.gov For example, some synthetic indole derivatives have been shown to possess anti-inflammatory, analgesic, and anti-pyretic effects. nih.gov The anti-inflammatory drug indomethacin is itself an indole derivative, highlighting the potential of this chemical scaffold in developing new anti-inflammatory agents. mdpi.com

Analgesic Properties

Preliminary evaluations have suggested that this compound and its derivatives may possess analgesic effects, making them candidates for pain management research. smolecule.com The indole scaffold itself is found in various compounds with analgesic properties. researchgate.net For instance, some synthetic indole derivatives have been investigated for their potential as analgesic agents. nih.gov A study on various synthetic indole derivatives revealed that while many showed no analgesic potential, certain compounds, specifically N-(4′-Chlorophenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine and N-(4′-Methylphenyl) (4,6-dimethoxy-2,3-diphenyl-1H-indol-7-yl)methanimine, demonstrated desirable analgesic effects. nih.gov The development of new analgesic drugs is crucial, as widely used non-steroidal anti-inflammatory drugs (NSAIDs) can cause gastric damage. nih.gov

Neurodegenerative Disease Management

Indole derivatives are being actively investigated for their potential in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease. ontosight.aimdpi.com The core of these diseases often involves oxidative stress, protein aggregation (like amyloid-β and tau), and neuronal loss. mdpi.com

Some indole-based compounds have shown promise as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, a key strategy in Alzheimer's treatment. nih.govnih.gov For example, a series of novel indole amines were synthesized and evaluated for their anti-acetylcholinesterase activity, with some compounds showing IC50 values comparable to the standard drug galantamine. nih.gov

Furthermore, certain indole derivatives have demonstrated neuroprotective activities against toxicity induced by factors like hydrogen peroxide and beta-amyloid. mdpi.com A novel series of indole-based compounds was designed to not only inhibit cholinesterases but also to inhibit the self-induced aggregation of Aβ amyloid. nih.gov Specifically, compounds 5b and 6b from this series showed this dual activity. nih.gov In silico studies have also been used to predict the ability of these compounds to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system. nih.gov

One study highlighted a tacrine-flavonoid hybrid with a 5,6,7-trimethoxy substituted chromone moiety that exhibited potent AChE inhibition, significant Aβ aggregation inhibition, and protective effects against neurotoxicity. heraldopenaccess.us

Other Potential Activities (e.g., Antihypertensive, Antidiabetic)

The versatile indole scaffold has been associated with a multitude of other potential pharmacological activities, including antihypertensive and antidiabetic effects. rsc.org Indole alkaloids, for instance, have a history of use as antihypertensive agents. mdpi.com The structural diversity of indole derivatives allows for the development of compounds with a wide array of biological actions. rjptonline.orgontosight.ai Research has indicated that indole derivatives possess potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

In Vivo Pharmacological Studies and Efficacy (Preclinical)

Animal Models for Efficacy Assessment

Animal models are crucial for evaluating the efficacy of potential new drugs before they can be considered for human trials. nih.govtaconic.com These models help in understanding the biological mechanisms of a disease and how a new compound might interact with them. biotestfacility.com For neurodegenerative diseases, models that replicate aspects like amyloid plaque formation or motor deficits are used to test the effectiveness of new treatments. mdpi.comnih.gov